N-(2-methyl-3-nitrobenzyl)cyclobutanamine
Description
Properties
IUPAC Name |
N-[(2-methyl-3-nitrophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-10(8-13-11-5-3-6-11)4-2-7-12(9)14(15)16/h2,4,7,11,13H,3,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSDZQGADSUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CNC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro-Group Introduction via Electrophilic Aromatic Substitution
The synthesis of N-(2-methyl-3-nitrobenzyl)cyclobutanamine typically begins with the preparation of the nitro-substituted benzyl precursor. Electrophilic nitration of 2-methylbenzyl derivatives is a foundational step, as demonstrated in analogous syntheses of nitroaromatics. For instance, the nitration of 2-methylacetanilide to yield 2'-methyl-3'-nitroacetanilide follows a protocol involving acetic anhydride in acetonitrile under inert conditions . This method achieves a 92% yield by maintaining a reaction temperature of 60°C for two hours, followed by purification via flash chromatography.
Key considerations for this step include:
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Regioselectivity : Nitration predominantly occurs at the meta position relative to the methyl group due to electronic and steric effects.
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Protecting Groups : Acetylation of the aniline nitrogen prevents undesired oxidation or side reactions during nitration .
Synthesis of 2-Methyl-3-nitrobenzyl Chloride Intermediate
The nitro-substituted benzyl alcohol or benzyl amine intermediates are often converted to benzyl chlorides to facilitate subsequent nucleophilic substitutions. For example, 2-methyl-3-nitrobenzyl alcohol can be treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane to yield the corresponding benzyl chloride . This intermediate is critical for introducing the cyclobutanamine moiety.
Reaction Conditions :
Amine Coupling via Nucleophilic Substitution
The final step involves coupling the benzyl chloride intermediate with cyclobutanamine. This reaction proceeds through an SN2 mechanism, where the amine acts as a nucleophile. A representative procedure from pyrazole carboxamide syntheses illustrates this approach:
Protocol :
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Dissolve 2-methyl-3-nitrobenzyl chloride (1.0 equiv) and cyclobutanamine (1.2 equiv) in dichloromethane.
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Add triethylamine (2.0 equiv) dropwise at 0°C to scavenge HCl .
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Stir at room temperature for 2 hours, monitor by TLC.
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Quench with water, extract with ethyl acetate, and purify via recrystallization or column chromatography .
Yield Optimization :
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Excess amine (1.2–1.5 equiv) ensures complete consumption of the benzyl chloride.
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Polar aprotic solvents like dimethylformamide (DMF) may enhance reactivity but require higher temperatures .
Alternative Route: Reductive Amination
An alternative strategy employs reductive amination between 2-methyl-3-nitrobenzaldehyde and cyclobutanamine. This method avoids the need for benzyl chloride intermediates and is advantageous for scale-up:
Procedure :
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React equimolar amounts of 2-methyl-3-nitrobenzaldehyde and cyclobutanamine in ethanol at 75°C to form the imine .
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Reduce the imine using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).
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Purify the product via vacuum distillation or silica gel chromatography .
Advantages :
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Higher functional group tolerance compared to nucleophilic substitution.
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Avoids handling corrosive chlorinating agents.
Comparative Analysis of Methods
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
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Continuous-Flow Systems : Microreactors for nitration improve heat dissipation and reduce side reactions .
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Green Solvents : 2-Methyltetrahydrofuran (2-MeTHF) offers a renewable alternative to dichloromethane .
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Catalytic Methods : Copper chloride (CuCl₂) catalyzes C–N coupling reactions, minimizing reagent waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-nitrobenzyl)cyclobutanamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.
Reduction: Formation of 2-methyl-3-aminobenzylcyclobutanamine.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-Methyl-3-nitrobenzyl)cyclobutanamine has been studied for its potential as a pharmacological agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The nitro group in the compound can be crucial for biological activity, influencing cell signaling pathways involved in cancer progression. Research has shown that modifications to the benzyl moiety can enhance selectivity towards specific cancer cell lines, potentially leading to the development of targeted therapies .
Enzyme Inhibition
The compound has been investigated as a selective inhibitor of Class II phosphoinositide 3-kinases (PI3K-C2α), which play significant roles in cellular functions such as growth and survival. Initial findings suggest that structural modifications can lead to improved inhibitory activity, with IC50 values indicating effective enzyme inhibition at low concentrations .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations that are valuable in creating more complex molecules.
Reductive Denitration
The compound can undergo reductive denitration reactions, where the nitro group is selectively reduced to amines or other functional groups. This reaction is facilitated by palladium-catalyzed processes that enhance substrate diversity, allowing for the generation of new compounds with potential biological activities .
Cross-Coupling Reactions
This compound has also been utilized in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules used in pharmaceuticals .
Study on Anticancer Properties
A study published in a reputable journal highlighted the anticancer effects of derivatives of this compound against various cancer cell lines. The results demonstrated that certain modifications to the compound significantly increased its cytotoxicity, suggesting a pathway for developing new anticancer agents .
Enzyme Selectivity Research
Another research effort focused on optimizing the compound's structure to improve selectivity against PI3K-C2α isoforms. The findings revealed that specific substitutions on the aromatic ring could enhance binding affinity and selectivity, providing insights into designing more effective inhibitors for therapeutic use .
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrobenzyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The cyclobutanamine group may also play a role in the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Cyclobutanamine Derivatives
Structural and Physicochemical Properties
The table below compares N-(2-methyl-3-nitrobenzyl)cyclobutanamine with key analogues:
| Compound Name | Substituent on Benzyl | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| This compound | 2-methyl, 3-nitro | C₁₂H₁₅N₃O₂ | 233.27 | Strong electron-withdrawing nitro group |
| N-(4-Morpholinobenzyl)cyclobutanamine (10d) | 4-morpholine | C₁₅H₂₃N₂O₂ | 247.18 | Morpholine enhances solubility |
| N-((2,2-Dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)cyclobutanamine (9t) | Pyrano[3,2-b]pyridin | C₁₈H₂₇N₂O₂ | 303.21 | Heterocyclic system for π-π interactions |
| N-[(4-Methoxyphenyl)methyl]cyclobutanamine (Ref: 10-F541875) | 4-methoxy | C₁₂H₁₇NO | 191.27 | Electron-donating methoxy group |
Key Observations:
- Molecular Weight : The target compound (233.27 g/mol) is lighter than morpholine-containing derivatives (e.g., 10d: 247.18 g/mol), which may improve bioavailability .
- Heterocyclic Systems: Compounds like 9t incorporate fused pyranopyridine rings, enabling unique binding interactions in biological systems .
Biological Activity
N-(2-methyl-3-nitrobenzyl)cyclobutanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring fused with a nitro-substituted benzyl group. The presence of the nitro group is significant as it can enhance the compound's reactivity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It is hypothesized to act as an inhibitor of specific enzymes involved in cell signaling and proliferation. The compound may modulate the activity of phosphoinositide-3-kinases (PI3Ks), which are crucial in regulating cellular functions such as growth, survival, and metabolism .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Antiproliferative Effects : A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, particularly in breast and prostate cancer models. The mechanism was linked to the downregulation of PI3K signaling pathways, leading to increased apoptosis in treated cells .
- Neuroprotective Properties : Research into neurodegenerative diseases has highlighted the potential of this compound to protect neuronal cells from oxidative stress. In vitro studies showed that the compound could reduce markers of oxidative damage and improve cell viability in models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the cyclobutane ring or the nitro group can significantly affect its biological properties. For instance, variations in substituents on the benzyl moiety can alter binding affinity to target enzymes, potentially enhancing selectivity and reducing off-target effects .
Q & A
Q. What are the recommended synthetic routes for N-(2-methyl-3-nitrobenzyl)cyclobutanamine, and how can reaction conditions be optimized?
Synthesis typically involves reductive amination between 2-methyl-3-nitrobenzaldehyde and cyclobutanamine. Key steps:
- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) in anhydrous methanol/THF at 0–25°C for 12–24 hours .
- Nitro group stability : Avoid strong reducing agents (e.g., LiAlH4) to prevent unintended nitro reduction.
- Yield optimization : Monitor pH (6–7) and use excess cyclobutanamine (1.5–2.0 eq). Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated?
Use a multi-technique approach:
- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.
- Mass spectrometry : ESI-MS for molecular ion [M+H]+ at m/z 235.1. Fragmentation patterns (e.g., loss of cyclobutane ring) confirm substituent positions .
- NMR : Key signals include aromatic protons (δ 7.8–8.2 ppm for nitrobenzyl) and cyclobutane protons (δ 2.5–3.0 ppm) .
Q. What safety protocols are critical when handling this compound?
- Hazard classification : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335). Use PPE (gloves, goggles, fume hood) .
- Spill management : Absorb with inert material (vermiculite) and neutralize with 5% acetic acid .
- Storage : Inert atmosphere (N2/Ar) at –20°C to prevent degradation .
Q. How does the nitro group influence the compound’s reactivity in downstream applications?
The nitro group:
- Acts as a strong electron-withdrawing group, directing electrophilic substitutions to the meta position.
- Can be reduced to an amine (–NH2) for functionalization (e.g., Pd/C + H2 at 50 psi), enabling diversification .
Q. What spectroscopic databases or software are recommended for structural analysis?
- Crystallography : SHELX suite for small-molecule refinement (SHELXL) and structure solution (SHELXS) .
- Spectroscopic databases : PubChem (experimental FTIR, NMR) and NIST Chemistry WebBook for reference spectra .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. How can the compound’s metabolic stability be assessed in vitro?
- Hepatic microsome assay : Incubate with rat/human liver microsomes (37°C, NADPH). Monitor parent compound depletion via LC-MS.
- Metabolite identification : Fragmentation pathways (e.g., m/z 70 for cyclobutanamine ion) indicate cleavage sites .
Q. What mechanistic insights explain low yields in reductive amination?
- Competitive pathways : Imine formation (pH-dependent) vs. nitro group reduction. STAB minimizes nitro reduction vs. NaBH3CN .
- Steric hindrance : Cyclobutane’s rigid structure slows nucleophilic attack. Increase reaction time (48+ hours) .
Q. How can isotopic labeling (e.g., ^13C, ^15N) aid in tracking the compound’s fate in biological systems?
- Synthesis : Use ^15N-cyclobutanamine or ^13C-nitrobenzyl precursors.
- Applications :
- Quantify tissue distribution via LC-MS/MS.
- Map metabolic pathways (e.g., nitro-to-amine conversion) using isotopic tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
